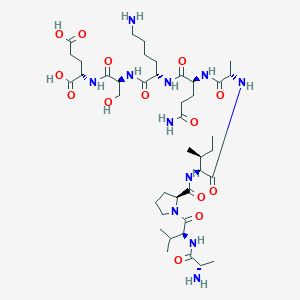![molecular formula C22H19F5N2O4 B12375003 methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradykinin B1 receptor antagonist 1 is a compound that specifically inhibits the activity of the bradykinin B1 receptor. Bradykinin receptors, including B1 and B2, are part of the kallikrein-kinin system, which plays a crucial role in inflammation, pain, and other physiological processes. The B1 receptor is typically induced during tissue injury or inflammation and is involved in chronic pain and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin B1 receptor antagonist 1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids using coupling reagents like carbodiimides. The final product is obtained after deprotection and purification .
Industrial Production Methods: Industrial production of bradykinin B1 receptor antagonist 1 involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient synthesis and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Bradykinin B1 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues .
Scientific Research Applications
Bradykinin B1 receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigates the role of bradykinin B1 receptors in inflammation and pain.
Mechanism of Action
Bradykinin B1 receptor antagonist 1 exerts its effects by binding to the bradykinin B1 receptor, thereby blocking the receptor’s activation by its natural ligand, des-Arg9-bradykinin. This inhibition prevents the downstream signaling pathways that lead to inflammation and pain. The molecular targets involved include G protein-coupled receptors (GPCRs) and secondary messengers like phospholipase C, protein kinase C, and calcium ions .
Comparison with Similar Compounds
Bradykinin B2 receptor antagonists: These compounds inhibit the B2 receptor, which is constitutively expressed and involved in acute inflammatory responses.
Kallidin receptor antagonists: Target receptors for kallidin, another kinin peptide involved in inflammation.
Uniqueness: Bradykinin B1 receptor antagonist 1 is unique in its specificity for the B1 receptor, which is induced during chronic inflammation and tissue injury. This specificity makes it particularly useful for studying chronic pain and inflammatory diseases, distinguishing it from B2 receptor antagonists that target acute responses .
Properties
Molecular Formula |
C22H19F5N2O4 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate |
InChI |
InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 |
InChI Key |
PONSWFOKRNNNTR-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


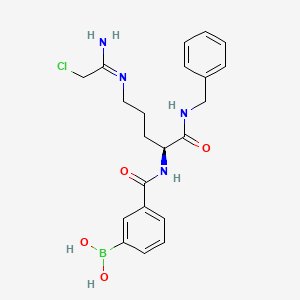
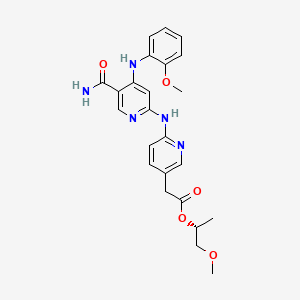
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
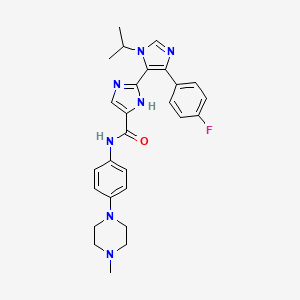
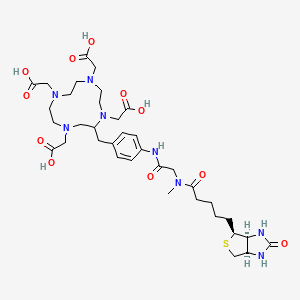
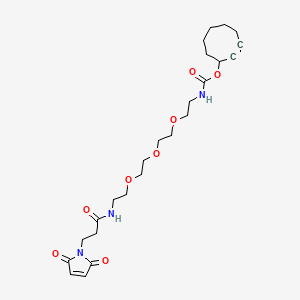
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
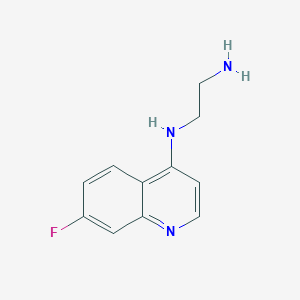
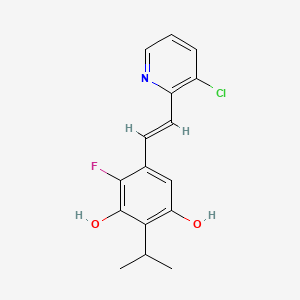
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
